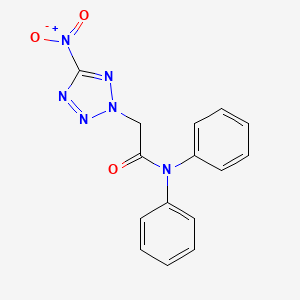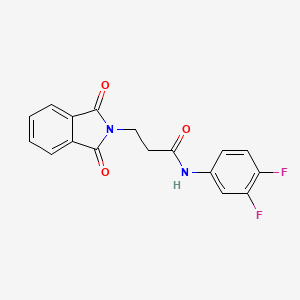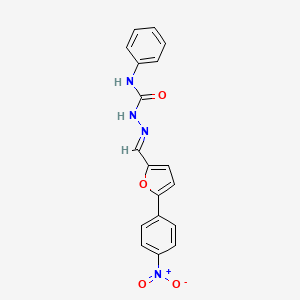
5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives like 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone involves the reaction of 5-nitro-2-furaldehyde or its analogs with semicarbazides. This process yields semicarbazone derivatives with varied substituents that exhibit different biological activities. The E-configuration of these compounds is confirmed through NMR-NOE experiments, highlighting the stereochemical aspect of the synthesis (Cerecetto et al., 2000).
Molecular Structure Analysis
The molecular structure of semicarbazone derivatives is crucial for their biological activity. X-ray diffraction studies provide insights into the crystal structure, showcasing how the ligand's coordination through sulfur atom and azomethine nitrogen atom influences the compound's reactivity and biological properties. For similar compounds, single-crystal X-ray diffraction has determined structures, which can be pivotal in understanding the activity of 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone derivatives (Ilies et al., 2013).
Chemical Reactions and Properties
Semicarbazone derivatives undergo various chemical reactions based on their functional groups, affecting their biological activity. The presence of the nitro group and the semicarbazone moiety plays a significant role in the chemical reactivity, including redox reactions and interactions with biomolecules. The thermal decomposition studies of related compounds can also provide insights into their stability and reactivity under physiological conditions (Stojčeva-Radovanović & Milić, 1987).
Physical Properties Analysis
The physical properties of 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, such as solubility, melting point, and stability, are influenced by its molecular structure. Thermal analysis techniques like DTA, DSC, and TG can determine the compound's stability and decomposition temperature, providing essential information for its formulation and potential application (Stojčeva-Radovanović & Milić, 1987).
Chemical Properties Analysis
The chemical properties of 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, including reactivity, potential for redox reactions, and interaction with biological targets, are closely related to its structure. The nitro group and semicarbazone moiety are critical for its antimicrobial and possibly antitrypanosomal activity, with structure-activity relationship studies highlighting the importance of these groups in medicinal applications (Cerecetto et al., 2000).
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
Research has explored derivatives of hydrazones, including those related to 5-(4-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, for their antimicrobial properties. A study highlighted the synthesis of novel methyl 4-phenylpicolinoimidate derivatives, evaluating their antimicrobial and tuberculostatic activities. It was found that certain compounds exhibited significant activity against Gram-positive bacteria and demonstrated promising results as starting points for antimicrobial and anti-tuberculosis drug development (Gobis et al., 2022).
Antiparasitic Activity
The antiparasitic potential of 5-nitro-2-furaldehyde semicarbazones and related compounds has been examined, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. Research using 3D-QSAR models and SIMCA methodology found correlations between the physico-chemical properties of nitrofurazones and their trypanocidal activity, providing insights for novel drug design against Chagas' disease (Martínez-Merino & Cerecetto, 2001).
Antitumor Activity
Studies on phenylhydrazone derivatives of 5-nitro-2-furaldehyde have shown a notable increase in antitumor activity against L-1210 murine leukemia in vitro, correlated with the electron deficiency of the aromatic ring. This suggests a potential mechanism of action for these compounds in both antibacterial and antitumor efficacy, emphasizing the importance of drug reduction in their activity (Newman, Strauss, & Renfrow, 1982).
Propriétés
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-14-4-2-1-3-5-14)21-19-12-16-10-11-17(26-16)13-6-8-15(9-7-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZAXVKAUQJAIW-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)
![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)
![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)
![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)
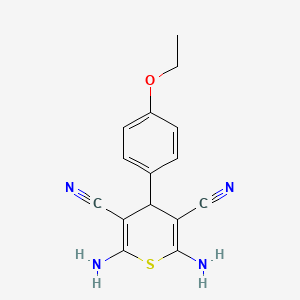
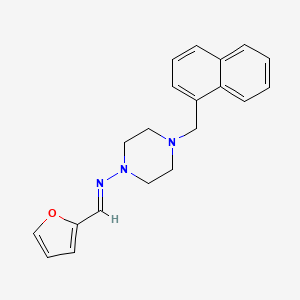
![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)
